
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that contains a pyrrole ring substituted with bromine and methyl groups, and a tetrahydrothiophene ring with a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 2,5-dimethylpyrrole with a brominating agent to introduce the bromine atom at the 3-position of the pyrrole ring. This is followed by the reaction with tetrahydrothiophene 1,1-dioxide under suitable conditions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfone group can participate in redox reactions.
Coupling Reactions: The pyrrole ring can undergo coupling reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide: Lacks the bromine substitution.
3-Bromo-2,5-dimethylpyrrole: Lacks the tetrahydrothiophene 1,1-dioxide moiety.
Tetrahydrothiophene 1,1-dioxide: Lacks the pyrrole ring.
Uniqueness
The uniqueness of 3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the brominated pyrrole ring and the sulfone-containing tetrahydrothiophene ring makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H14BrNO2S |
|---|---|
Molekulargewicht |
292.19 g/mol |
IUPAC-Name |
3-(3-bromo-2,5-dimethylpyrrol-1-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H14BrNO2S/c1-7-5-10(11)8(2)12(7)9-3-4-15(13,14)6-9/h5,9H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
YSZCSDKNNZTLRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2CCS(=O)(=O)C2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




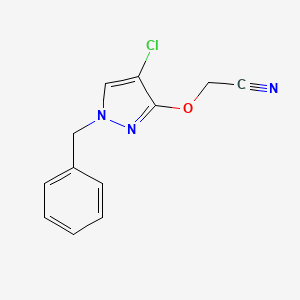

![2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11793417.png)
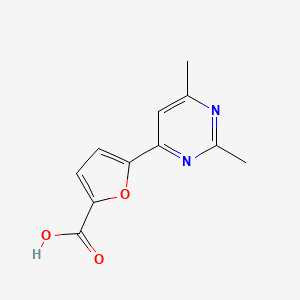
![3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793430.png)

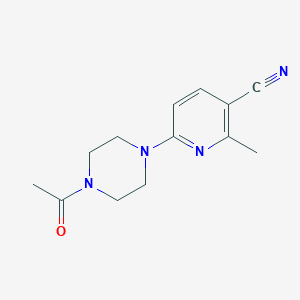
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793451.png)
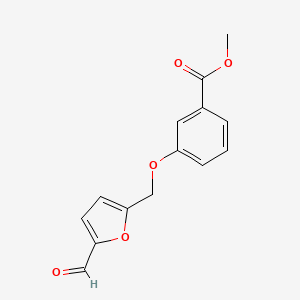
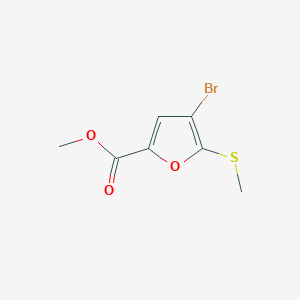
![9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B11793464.png)
![1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793465.png)
